molecular formula C6H7NO2S B2425819 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde CAS No. 2309462-97-1

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B2425819
CAS No.: 2309462-97-1
M. Wt: 157.19
InChI Key: GUOZDWUXNUOJIZ-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with methoxy, methyl, and formyl groups.

Properties

IUPAC Name

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-6(9-2)7-5(3-8)10-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOZDWUXNUOJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylthiazole with methanol in the presence of a base to introduce the methoxy group, followed by formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is not fully elucidated. its biological effects are likely mediated through interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. For instance, compounds containing thiazole rings have been shown to interact with DNA and proteins, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_7H_9NOS
  • Molecular Weight : 155.22 g/mol
  • CAS Number : 2309462-97-1

This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action is believed to involve interference with microbial metabolic pathways, particularly targeting enzymes essential for cellular functions.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including the disruption of tubulin polymerization.

Case Study: Anticancer Effects on Melanoma Cells

A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, on melanoma cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
A375 (Melanoma)5.0
PC3 (Prostate)8.0

These findings suggest that this compound could serve as a lead structure for the development of new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Tubulin Polymerization Disruption : Similar to other thiazole derivatives, it may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Research Applications

The unique properties of this compound make it a valuable candidate for further research in:

  • Medicinal Chemistry : As a scaffold for developing new antimicrobial and anticancer drugs.
  • Biological Studies : To explore its interactions with various biological targets and pathways.

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